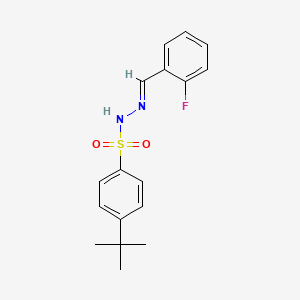

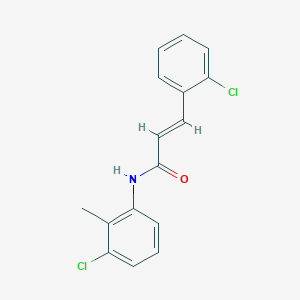

4-tert-butyl-N'-(2-fluorobenzylidene)benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "4-tert-butyl-N'-(2-fluorobenzylidene)benzenesulfonohydrazide" often involves nucleophilic substitution reactions. For instance, derivatives like 4-tert-butylcatechol have been synthesized through aromatic nucleophilic substitution reactions involving p-fluorobenzonitrile or p-chloronitrobenzene in the presence of potassium carbonate in N,N-dimethylformamide, leading to the creation of various polyamides with significant thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to "4-tert-butyl-N'-(2-fluorobenzylidene)benzenesulfonohydrazide" has been studied through various techniques, including X-ray crystallography. These studies reveal the geometric configurations, bond lengths, and angles crucial for understanding the compound's chemical reactivity and interactions. For example, the molecular structure of related compounds like N-(4-tert-Butylbenzyl)phthalimide showcases a V-shaped configuration with significant dihedral angles between the mean planes of the constituent units, providing insights into the steric effects influencing the compound's behavior (Jiang‐Sheng Li, Simpson, & Li, 2009).

Chemical Reactions and Properties

"4-tert-butyl-N'-(2-fluorobenzylidene)benzenesulfonohydrazide" and its derivatives exhibit various chemical reactions, including those involving electrophilic fluorination and nucleophilic aromatic substitution. These reactions are pivotal for the modification and functionalization of the compound, leading to diverse applications. For instance, the introduction of electrophilic fluorine atoms can significantly alter the compound's reactivity and physical properties, making it suitable for specialized applications (Yasui et al., 2011).

Physical Properties Analysis

The physical properties of "4-tert-butyl-N'-(2-fluorobenzylidene)benzenesulfonohydrazide" derivatives, such as solubility, thermal stability, and glass transition temperatures, are crucial for their practical applications. These properties are influenced by the compound's molecular structure, including the presence of tert-butyl groups and ether linkages, which contribute to its solubility in polar solvents and high thermal stability. Polyamides derived from similar compounds exhibit glass transition temperatures above 200°C and maintain thermal stability with minimal weight loss at temperatures exceeding 480°C in both nitrogen and air environments (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name |

4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c1-17(2,3)14-8-10-15(11-9-14)23(21,22)20-19-12-13-6-4-5-7-16(13)18/h4-12,20H,1-3H3/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNIHPNQWWLSRZ-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[(E)-(2-fluorophenyl)methylideneamino]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5533479.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5533500.png)

![2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5533510.png)

![3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5533512.png)

![2-[({[6-(methoxymethyl)pyridin-2-yl]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5533518.png)

![{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B5533526.png)

![1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5533546.png)

![4-[(3-amino-1-azepanyl)methyl]-5-tert-butyl-2-furamide dihydrochloride](/img/structure/B5533562.png)

![N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5533575.png)

![8-allyl-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5533580.png)